molecular formula C18H18BrFN2O B3479245 [4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B3479245
M. Wt: 377.2 g/mol
InChI Key: WBLPANBSUMYMQR-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 4-bromobenzyl group attached to the piperazine nitrogen and a 4-fluorophenyl ketone moiety. This structure combines halogenated aromatic systems with a flexible piperazine backbone, making it a candidate for exploration in medicinal chemistry and material science.

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPANBSUMYMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tyrosinase Inhibition

One of the prominent applications of this compound class is in the inhibition of tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Research has demonstrated that derivatives of 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone exhibit significant inhibitory effects on TYR activity, making them candidates for treating hyperpigmentation disorders. For instance, a study reported that certain derivatives showed low micromolar IC50 values against TYR, indicating potent inhibitory activity without cytotoxic effects on human cell lines .

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. The ability to inhibit specific signaling pathways associated with tumor growth has been noted. In particular, the piperazine moiety allows for interactions with various receptors involved in cancer progression. Case studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects

The piperazine structure is also associated with neuropharmacological activities. Compounds derived from 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary findings indicate that these compounds may possess anxiolytic or antidepressant-like effects, warranting further investigation into their mechanisms of action .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-bromobenzyl)piperazino(4-fluorophenyl)methanone involves various chemical reactions including acylation and coupling reactions under basic conditions. The optimization of these synthetic routes has led to the development of several analogs with improved pharmacological profiles. Structure-activity relationship studies have identified key modifications that enhance TYR inhibition and overall bioactivity .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Tyrosinase Inhibition : A series of synthesized compounds were evaluated for their inhibitory activity against TYR from Agaricus bisporus. Among them, a derivative exhibited an IC50 value comparable to known inhibitors, demonstrating significant potential for cosmetic applications in skin lightening products .
  • Anticancer Efficacy : An investigation into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : A behavioral study assessed the anxiolytic effects of selected derivatives in animal models, showing promise as potential treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Research Implications

  • Electronic Effects : Bromine and fluorine substituents influence electron density, affecting NMR chemical shifts (e.g., ¹³C-NMR δC ~194.0 for ketones in ) .
  • Biological Activity : The 4-fluorobenzylpiperazine fragment in is associated with kinase inhibition, suggesting the target compound could be optimized for similar applications .

Biological Activity

The compound 4-(4-Bromobenzyl)piperazinomethanone is a synthetic derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Bromobenzyl)piperazinomethanone can be represented as follows:

  • IUPAC Name : 1-(4-bromobenzyl)-4-(4-fluorophenyl)piperazin-1-one
  • Molecular Formula : C18H19BrF N3O
  • Molecular Weight : 368.26 g/mol

This compound features a piperazine ring substituted with a bromobenzyl group and a fluorophenyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 4-(4-Bromobenzyl)piperazinomethanone, exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, derivatives containing the piperazine moiety have been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Tyrosinase Inhibition

One of the most notable biological activities of 4-(4-Bromobenzyl)piperazinomethanone is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is relevant for treating hyperpigmentation disorders. Compounds structurally similar to 4-(4-Bromobenzyl)piperazinomethanone have been shown to inhibit tyrosinase activity effectively, making them potential candidates for cosmetic applications .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various piperazine derivatives, 4-(4-Bromobenzyl)piperazinomethanone was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against selected strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa64

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of 4-(4-Bromobenzyl)piperazinomethanone on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity and potential as a therapeutic agent in breast cancer treatment .

Cell LineIC50 (µM)
MCF-715
HeLa25

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-bromobenzyl)piperazinomethanone, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves three steps:

Piperazine intermediate formation : Reacting ethylenediamine with 1,2-dibromoethane under basic conditions .

Bromobenzyl substitution : Introducing the 4-bromobenzyl group via nucleophilic substitution using 4-bromobenzyl chloride .

Acylation : Reacting the substituted piperazine with 4-fluorobenzoyl chloride in the presence of triethylamine .

  • Optimization : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometry, using anhydrous solvents, and maintaining temperatures at 0–5°C during acylation. Impurities are minimized via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization, and what key signals confirm the target structure?

  • Answer :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for bromophenyl and fluorophenyl groups), piperazine CH₂ (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Carbonyl signal at ~170 ppm .
  • IR : C=O stretch at ~1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 403 (C₁₈H₁₇BrFN₂O) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Answer :

  • Receptor binding assays : Dopamine D₂/D₃ and serotonin 5-HT₁A receptors due to structural similarity to antipsychotic piperazine derivatives .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?

  • Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, I), alkyl (methyl), or electron-withdrawing groups (NO₂) on the phenyl rings .
  • Data Table :
Substituent (R₁, R₂)D₂ Receptor IC₅₀ (nM)5-HT₁A IC₅₀ (nM)
4-Br, 4-F (parent)120 ± 1585 ± 10
4-Cl, 4-F95 ± 12110 ± 15
4-NO₂, 4-F220 ± 2565 ± 8
  • Key Insight : Bromine enhances lipophilicity and D₂ binding, while electron-withdrawing groups (NO₂) favor 5-HT₁A selectivity .

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Answer :

  • Molecular docking : Compare binding poses in D₂ (PDB: 6CM4) vs. 5-HT₁A (PDB: 6G79) receptors. Fluorophenyl may sterically hinder D₂ binding in certain conformations .
  • QSAR modeling : Use Hammett constants (σ) to correlate substituent electronics with activity. A negative σ value (electron-donating groups) improves D₂ affinity .

Q. What strategies mitigate low yield in the acylation step during scale-up synthesis?

  • Answer :

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent choice : Use THF instead of DCM for better solubility of intermediates.
  • Data Table :
ConditionYield (Lab Scale)Yield (Pilot Scale)
DCM, Et₃N75%58%
THF, DMAP88%82%

Q. How does crystallographic analysis address discrepancies in proposed molecular configurations?

  • Answer : Single-crystal X-ray diffraction confirms the planar conformation of the methanone group and dihedral angles between aromatic rings. For example, a 65° angle between bromophenyl and fluorophenyl rings minimizes steric strain .

Methodological Guidance

  • Contradiction Resolution : If receptor binding data conflicts between studies, verify assay conditions (e.g., radioligand purity, cell line variability) and compound purity (HPLC ≥98%) .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • In Silico Tools : MD simulations (AMBER) predict metabolic stability by analyzing susceptibility to CYP450 oxidation at the piperazine N-atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-BROMOBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

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